molecular formula C16H14O B8154218 4'-Ethynyl-3-(methoxymethyl)-1,1'-biphenyl

4'-Ethynyl-3-(methoxymethyl)-1,1'-biphenyl

Cat. No.: B8154218
M. Wt: 222.28 g/mol
InChI Key: RGZWBWSAFGRHBQ-UHFFFAOYSA-N
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Description

4’-Ethynyl-3-(methoxymethyl)-1,1’-biphenyl is an organic compound characterized by the presence of an ethynyl group and a methoxymethyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Ethynyl-3-(methoxymethyl)-1,1’-biphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available biphenyl derivatives.

    Functional Group Introduction: The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

    Methoxymethyl Group Addition: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

Industrial Production Methods

Industrial production of 4’-Ethynyl-3-(methoxymethyl)-1,1’-biphenyl may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4’-Ethynyl-3-(methoxymethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Introduction of various substituents on the biphenyl ring.

Scientific Research Applications

4’-Ethynyl-3-(methoxymethyl)-1,1’-biphenyl has several scientific research applications:

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Pharmaceuticals: Potential use as a building block for drug synthesis due to its unique structural features.

    Chemical Biology: Employed in the study of molecular interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4’-Ethynyl-3-(methoxymethyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the methoxymethyl group can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethynyl-3-methoxybenzonitrile: Similar structure but with a nitrile group instead of a methoxymethyl group.

    4-Ethynyl-3-methylbenzoic acid: Contains a carboxylic acid group instead of a methoxymethyl group.

Uniqueness

4’-Ethynyl-3-(methoxymethyl)-1,1’-biphenyl is unique due to the combination of the ethynyl and methoxymethyl groups on a biphenyl scaffold. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals.

Properties

IUPAC Name

1-ethynyl-4-[3-(methoxymethyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-3-13-7-9-15(10-8-13)16-6-4-5-14(11-16)12-17-2/h1,4-11H,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZWBWSAFGRHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)C2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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